molecular formula C13H14BrCl2NO2 B5377385 2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride CAS No. 1030021-42-1

2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride

Cat. No. B5377385
CAS RN: 1030021-42-1
M. Wt: 367.1 g/mol
InChI Key: JZBPSXWWKXKKNM-UHFFFAOYSA-N
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Description

2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride, also known as BRD-7929, is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have a mechanism of action that affects biochemical and physiological processes. In

Scientific Research Applications

2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride has been studied for its potential applications in scientific research. One area of interest is its potential use as a tool compound for studying the function of specific proteins. For example, this compound has been found to selectively inhibit the activity of a specific protein called TAF1, which is involved in gene expression. By inhibiting TAF1, researchers can study the effects of this protein on cellular processes.

Mechanism of Action

The mechanism of action of 2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride involves its ability to bind to specific proteins and inhibit their activity. In the case of TAF1, this compound binds to a specific site on the protein and prevents it from interacting with other proteins. This results in a decrease in the expression of certain genes. The exact mechanism of action of this compound is still being studied.
Biochemical and Physiological Effects
2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride has been found to have a variety of biochemical and physiological effects. For example, this compound has been shown to decrease the expression of certain genes that are involved in cell growth and division. It has also been found to affect the activity of specific enzymes that are involved in cellular metabolism. The physiological effects of this compound are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride in lab experiments is its selectivity for specific proteins. This allows researchers to study the effects of specific proteins on cellular processes. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the study of 2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride. One area of interest is its potential use as a therapeutic agent for the treatment of certain diseases. For example, this compound has been found to have anti-cancer properties in preclinical studies. Another future direction is the development of more selective compounds that can target specific proteins with greater precision. Overall, the study of 2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride has the potential to advance our understanding of cellular processes and lead to the development of new therapies for a variety of diseases.

Synthesis Methods

The synthesis of 2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride involves several steps. The starting material is 2-furaldehyde, which is reacted with 4-bromo-2-chlorobenzylamine to form an intermediate product. This intermediate is then reacted with 2-aminoethanol to produce the final product, which is obtained as a hydrochloride salt. The synthesis of this compound has been described in detail in the scientific literature.

properties

IUPAC Name

2-[[5-(4-bromo-2-chlorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClNO2.ClH/c14-9-1-3-11(12(15)7-9)13-4-2-10(18-13)8-16-5-6-17;/h1-4,7,16-17H,5-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBPSXWWKXKKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)CNCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1030021-42-1
Record name Ethanol, 2-[[[5-(4-bromo-2-chlorophenyl)-2-furanyl]methyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1030021-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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